3-Bromopentane-2,4-dione

Vue d'ensemble

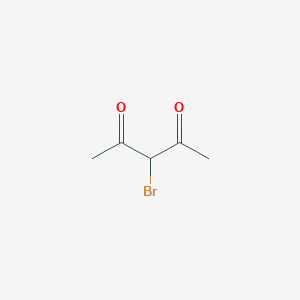

Description

3-Bromopentane-2,4-dione is an organic compound with the chemical formula C5H7BrO2. It is a colorless to pale yellow crystalline solid with a weak aroma. This compound is soluble in alcohol, ether, and ketone solvents at room temperature but insoluble in water . It is commonly used as a reagent and intermediate in organic synthesis .

Méthodes De Préparation

3-Bromopentane-2,4-dione can be synthesized through several methods. One common method involves the bromination of acetylacetone (2,4-pentanedione) using bromine or a brominating agent such as monobromomalononitrile (MBM) . The reaction typically occurs under mild conditions and yields high amounts of the desired product . Another method involves the reaction of 3-bromopentane with sodium acetate in acetic anhydride, followed by an oxidation reaction to convert the intermediate to this compound .

Analyse Des Réactions Chimiques

3-Bromopentane-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols or other reduced products.

Common reagents used in these reactions include bromine, sodium acetate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

3-Bromopentane-2,4-dione serves as a crucial intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable for synthesizing complex organic molecules.

- Synthesis of Heterocycles : The compound is frequently used to synthesize heterocyclic compounds, particularly imidazole derivatives. For instance, a study demonstrated the one-pot synthesis of imidazo[1,2-a]pyridine derivatives using this compound as a key reactant .

- Macrocyclic Compounds : Research has shown that this compound can be reacted with diamines to form tetra-dentate macrocycles. These macrocycles have been characterized and studied for their biological activities .

The biological applications of this compound are noteworthy, particularly in pharmacology and medicinal chemistry.

Antimicrobial Properties

Compounds derived from this compound have exhibited significant antimicrobial activity. For example:

- Against Resistant Strains : Studies indicate that thiazole derivatives synthesized from this compound show inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) at low concentrations (0.4–5.5 μg/mL) .

Cardioprotective Effects

Certain derivatives of this compound have demonstrated cardioprotective effects in vitro. For instance, thiazole derivatives showed significant protective activity in isolated rat thoracic aorta rings.

Antiviral Activity

Research has also highlighted the antiviral properties of compounds derived from this compound against HIV-1 and HIV-2 in MT-4 cell assays, indicating potential therapeutic applications in treating viral infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for its application in medicine. Preliminary studies suggest that it is rapidly absorbed and metabolized in biological systems. However, comprehensive toxicological studies are needed to assess its safety profile and potential side effects associated with prolonged exposure or high doses .

Data Table: Comparison of Biological Activities

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial against MRSA and VRSA |

| Thiazole Derivatives | Structure | Cardioprotective effects |

| Imidazole Derivatives | Structure | Antiviral against HIV |

Case Study 1: Synthesis of Imidazole Derivatives

A study utilized this compound to synthesize novel imidazole derivatives with potential antimicrobial properties. The reaction conditions included refluxing with benzene-1,2-diamine under acidic conditions for optimal yield .

Case Study 2: Macrocyclic Complexes

Research on macrocyclic complexes derived from this compound revealed significant antibacterial activity against various pathogens. The complexes were characterized using thermal analysis techniques to assess their stability and decomposition pathways .

Mécanisme D'action

The mechanism of action of 3-Bromopentane-2,4-dione involves its reactivity as a brominated compound. The bromine atom in the molecule can participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

3-Bromopentane-2,4-dione can be compared with other brominated compounds and 1,3-dicarbonyl compounds. Similar compounds include:

3-Bromo-2,4-pentanedione: Another brominated 1,3-dicarbonyl compound with similar reactivity.

Monobromomalononitrile: A brominating agent used in similar synthetic applications.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, medicinal chemistry, and material science .

Activité Biologique

3-Bromopentane-2,4-dione, an organic compound with the molecular formula C₅H₇BrO₂, has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been particularly effective against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Effectiveness Against Bacteria : Studies indicate that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Synthesis Applications

The compound is not only valued for its biological activity but also for its utility in organic synthesis:

- Synthesis of Heterocycles : It serves as a precursor in the synthesis of various heterocyclic compounds such as thiazolo[3,2-a]pyrimidines and thiazole-substituted thiosemicarbazides, which have shown potential as antitubercular agents .

- Case Study on Derivatives : A study reported the successful synthesis of derivatives that demonstrated antibacterial activity against multiple bacterial strains .

Table: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Inhibition | |

| Pseudomonas fluorescens | Moderate Inhibition | |

| Bacillus subtilis | Inhibition |

Study on Antibacterial Activity

In a detailed study published in RSC Advances, researchers explored the antibacterial properties of this compound when combined with other antimicrobial agents. The findings revealed that the compound significantly enhanced the efficacy of existing antibiotics against resistant bacterial strains .

Thermal Stability Analysis

Another research effort focused on the thermal stability and decomposition pathways of complexes formed from this compound. The study utilized thermogravimetric analysis to assess stability under varying conditions, providing insights into its potential applications in pharmaceuticals .

Propriétés

IUPAC Name |

3-bromopentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHDFLHQXZRDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326692 | |

| Record name | 3-bromopentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3043-28-5 | |

| Record name | 3-bromopentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary chemical reactions 3-Bromopentane-2,4-dione is known to undergo?

A1: this compound exhibits interesting reactivity, particularly undergoing deacylation reactions. Research has shown that it can be deacylated in the presence of aromatic compounds using silica-supported Brønsted acids containing sulfonic groups [, ]. This reaction proceeds via the cleavage of the sp3-sp3 carbon-carbon bond, leading to the formation of a carbocation that can then react with the aromatic compound.

Q2: Are there specific applications of this compound in organic synthesis?

A2: While not a common reagent, this compound serves as a useful precursor in synthesizing thienopyridine derivatives []. When reacted with 4,6-diamino-3-cyanopyridine-2(1H)-thione (compound 1 in the study) in a hot potassium hydroxide solution, it forms 2-acetylthienopyridine []. This highlights its potential in constructing heterocyclic compounds with possible biological activity.

Q3: Have the electrochemical properties of this compound derivatives been investigated?

A3: Yes, polarographic studies have been conducted on 3-arylazo-3-bromopentane-2,4-diones []. This research provides insights into the reduction behavior of these compounds, which can be valuable for understanding their reactivity and potential applications in electrochemistry or redox reactions.

Q4: What can be said about the structural characterization of this compound and its derivatives?

A4: Although the provided research snippets don't delve into detailed spectroscopic characterization of this compound itself, they confirm the structure of its derivatives. Techniques like IR, 1H NMR, 13C NMR, and elemental analysis have been used to confirm the structures of various thienopyridine derivatives synthesized using this compound as a starting material []. For deeper insights into the structural properties of this compound, further investigation and spectroscopic analyses would be needed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.